Cas no 135981-02-1 ((2R,3R)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate)

(2R,3R)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral β-hydroxy-α-amino ester derivative, widely utilized as a key intermediate in asymmetric synthesis and pharmaceutical applications. Its stereochemically defined (2R,3R) configuration ensures high enantioselectivity in the construction of complex molecules, particularly in the synthesis of bioactive compounds and peptidomimetics. The tert-butyl ester group enhances solubility and stability, while the amino and hydroxy functionalities provide versatile reactivity for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of protease inhibitors and other therapeutic agents. Its consistent purity and well-characterized structure make it a reliable choice for research and industrial-scale applications.
(2R,3R)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate structure
135981-02-1 structure
Product name:(2R,3R)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate
CAS No:135981-02-1
MF:C13H19NO3
MW:237.294863939285
MDL:MFCD00798303
CID:212265
PubChem ID:1512498

(2R,3R)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • (2R,3R)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate
    • Benzenepropanoic acid, b-amino-a-hydroxy-, 1,1-dimethylethylester, (aR,bR)-
    • T-BUTYL (2R,3R)-3-AMINO-2-HYDROXY-3-PHENYLPROPANOATE
    • (2R,3R)-1,1-DIMETHYLETHYL 3-AMINO-2-HYDROXY 3-PHENYLPROPANOATE
    • tert-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
    • tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropionate
    • tert-butyl (R,R)-2-hydroxy-3-amino-3-phenylpropanoate
    • tert-Butyl-(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
    • MFCD00798303
    • SCHEMBL15630763
    • 135981-02-1
    • t-Butyl(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
    • Benzenepropanoic acid,b-amino-a-hydroxy-,1,1-dimethylethylester,(ar,br)-
    • MDL: MFCD00798303
    • Inchi: InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3
    • InChI Key: FTDZKKASRJHWGD-UHFFFAOYSA-N
    • SMILES: NC(C1C=CC=CC=1)C(O)C(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 237.13600
  • Monoisotopic Mass: 237.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 72.55000
  • LogP: 2.08930

(2R,3R)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB286393-1g
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate; .
135981-02-1
1g
€807.50 2025-02-21
abcr
AB286393-1 g
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
135981-02-1
1 g
€807.50 2023-07-20

Additional information on (2R,3R)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate

Chemical Profile of (2R,3R)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate (CAS No. 135981-02-1)

(2R,3R-tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With a CAS number of 135981-02-1, this compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the development of novel therapeutic agents. The presence of both amino and hydroxyl functional groups, coupled with its chiral center configuration, positions it as a promising candidate for further investigation in medicinal chemistry.

The structural motif of (2R,3R-tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate) exhibits a high degree of complexity, which is reflected in its potential biological activity. The tert-butyl group contributes to steric hindrance, influencing the compound's interactions with biological targets, while the amino group offers opportunities for hydrogen bonding and further derivatization. These features are particularly relevant in the context of drug design, where precise control over molecular interactions is crucial for achieving desired pharmacological effects.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of such compounds. Studies utilizing molecular modeling techniques have shown that (2R,3R-tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate) exhibits favorable binding affinities to certain enzymes and receptors, suggesting its potential as a scaffold for developing small-molecule inhibitors. This aligns with current trends in drug discovery, where computational methods are increasingly employed to accelerate the identification of bioactive molecules.

In addition to its structural significance, (2R,3R-tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate) has been explored in the context of enzyme catalysis and asymmetric synthesis. The chiral center at the 2-position allows for the possibility of enantioselective reactions, which are critical for producing enantiomerically pure drugs with improved therapeutic profiles. Researchers have demonstrated that this compound can serve as a substrate or catalyst in various enzymatic transformations, highlighting its utility in synthetic organic chemistry.

The hydroxyl group in (2R,3R-tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate) also presents opportunities for further functionalization. For instance, it can be oxidized to form a carboxylic acid or reduced to yield an alcohol, depending on the desired synthetic route. Such modifications are essential for tailoring the compound's properties to meet specific pharmaceutical requirements. The phenyl ring further enhances its versatility by allowing for diverse substituent patterns that can modulate biological activity.

Current research in medicinal chemistry emphasizes the importance of green chemistry principles and sustainable synthetic methodologies. (2R,3R-tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate) has been incorporated into several studies aimed at developing environmentally friendly synthetic routes. These efforts focus on minimizing waste generation and reducing reliance on hazardous reagents, thereby aligning with global initiatives to promote sustainable chemical practices.

The compound's potential applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its unique structural features make it a suitable candidate for developing novel agrochemical agents that exhibit improved efficacy and reduced environmental impact. Additionally, its role as an intermediate in fine chemical synthesis underscores its importance in industrial applications where high-purity compounds are required.

In conclusion, (2R,3R-tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate) represents a multifaceted compound with significant potential in various scientific domains. Its complex structure, functional groups, and stereochemical configuration make it a valuable asset in drug discovery and synthetic chemistry. As research continues to evolve, this compound is likely to play an increasingly important role in developing innovative solutions across multiple industries.

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Amadis Chemical Company Limited
(CAS:135981-02-1)(2R,3R)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate
A1129165
Purity:99%
Quantity:1g
Price ($):478.0